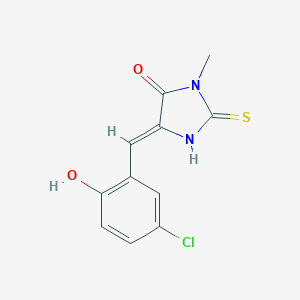
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidin-4-one derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce oxidative stress and protect against DNA damage, which may contribute to its anti-cancer and anti-aging properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is its wide range of biological activities, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the main limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions that can be pursued in the study of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of new formulations and delivery systems that can improve its solubility and bioavailability may also be explored.
Métodos De Síntesis
The synthesis of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to possess antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one |
|---|---|
Fórmula molecular |
C11H9ClN2O2S |
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H9ClN2O2S/c1-14-10(16)8(13-11(14)17)5-6-4-7(12)2-3-9(6)15/h2-5,15H,1H3,(H,13,17)/b8-5- |
Clave InChI |
ZSQXGIKWIIFYHE-YVMONPNESA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)

![methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B300870.png)